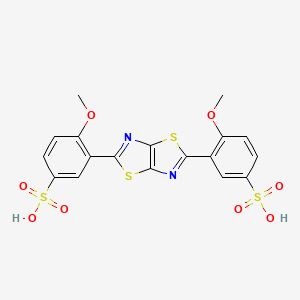
3-Isobutyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isobutyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride is a synthetic organic compound It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides in the presence of a strong base.
Attachment of the Methoxy-Benzenesulfonyl Moiety: This step involves the sulfonylation of the piperazine ring with 2-methoxy-benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Sulfides.
Substitution Products: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Isobutyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Methoxy-benzenesulfonyl)-piperazine: Lacks the isobutyl group.
3-Isobutyl-1-(2-chloro-benzenesulfonyl)-piperazine: Contains a chloro group instead of a methoxy group.
3-Isobutyl-1-(2-methoxy-benzenesulfonyl)-piperidine: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
3-Isobutyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its specific structure allows for unique interactions with molecular targets, potentially leading to novel applications.
Propiedades
Fórmula molecular |
C15H25ClN2O3S |
|---|---|
Peso molecular |
348.9 g/mol |
Nombre IUPAC |
1-(2-methoxyphenyl)sulfonyl-3-(2-methylpropyl)piperazine;hydrochloride |
InChI |
InChI=1S/C15H24N2O3S.ClH/c1-12(2)10-13-11-17(9-8-16-13)21(18,19)15-7-5-4-6-14(15)20-3;/h4-7,12-13,16H,8-11H2,1-3H3;1H |
Clave InChI |
YZIVCDOIEFTOGY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1CN(CCN1)S(=O)(=O)C2=CC=CC=C2OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


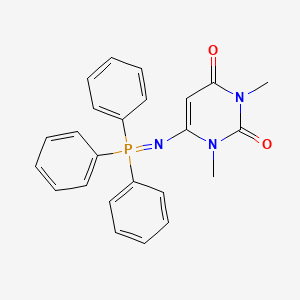
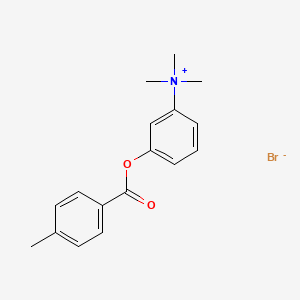
![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13780946.png)
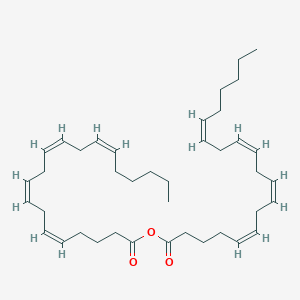
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]-](/img/structure/B13780965.png)

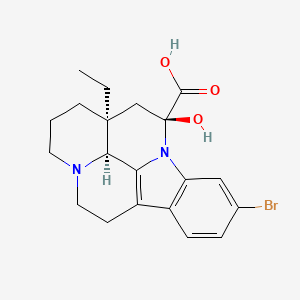
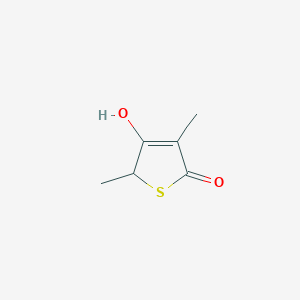
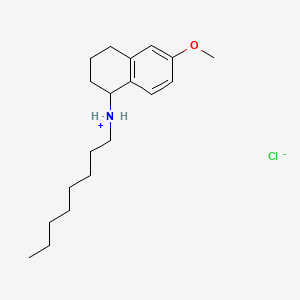

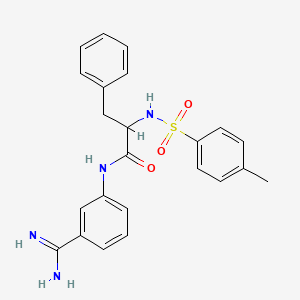
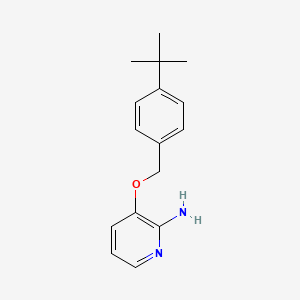
![2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]isocrotonate](/img/structure/B13781018.png)
